molecular formula C27H27ClNP B13153006 Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride

Cat. No.: B13153006
M. Wt: 431.9 g/mol
InChI Key: MJTSDXGPFBCFOY-UHFFFAOYSA-M
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Description

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a phosphonium center bonded to a benzyl group, a dimethylaminophenyl group, and two phenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride typically involves the reaction of 4-(dimethylamino)phenyldiphenylphosphine with benzyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The reaction can be represented as follows:

(CH3)2NC6H4P(C6H5)2+C6H5CH2Cl(CH3)2NC6H4P(C6H5)2CH2C6H5Cl\text{(CH}_3\text{)}_2\text{NC}_6\text{H}_4\text{P(C}_6\text{H}_5\text{)}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_2\text{NC}_6\text{H}_4\text{P(C}_6\text{H}_5\text{)}_2\text{CH}_2\text{C}_6\text{H}_5\text{Cl}^- (CH3​)2​NC6​H4​P(C6​H5​)2​+C6​H5​CH2​Cl→(CH3​)2​NC6​H4​P(C6​H5​)2​CH2​C6​H5​Cl−

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, facilitating various catalytic processes. In biological systems, it may interact with cellular membranes and proteins, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine ligand with similar applications in catalysis.

    Tetraphenylphosphonium chloride: Another phosphonium salt with comparable properties.

    Dimethylphenylphosphine: A simpler phosphine with related chemical behavior.

Uniqueness

Benzyl(4-(dimethylamino)phenyl)diphenylphosphonium chloride is unique due to its combination of a benzyl group and a dimethylaminophenyl group, which enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C27H27ClNP

Molecular Weight

431.9 g/mol

IUPAC Name

benzyl-[4-(dimethylamino)phenyl]-diphenylphosphanium;chloride

InChI

InChI=1S/C27H27NP.ClH/c1-28(2)24-18-20-27(21-19-24)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)22-23-12-6-3-7-13-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1

InChI Key

MJTSDXGPFBCFOY-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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